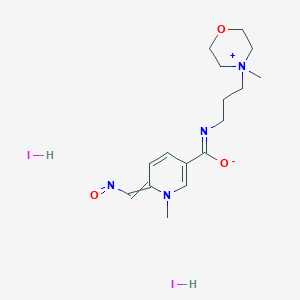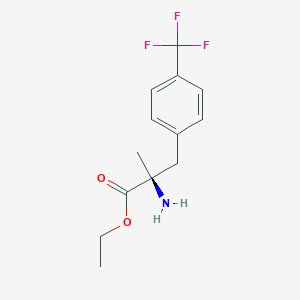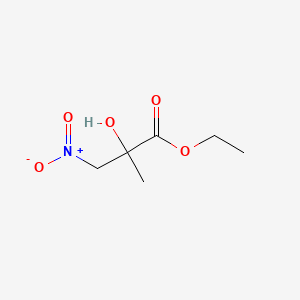
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane is an organosilicon compound that features a unique structure incorporating silicon, sulfur, and tin atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane typically involves the reaction of tetramethylsilane with sulfur and tin-containing reagents under controlled conditions. One common method includes the use of cyclic carbosilanes and aluminum tribromide as catalysts . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or stannanes.
Applications De Recherche Scientifique
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which 3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5,7-Tetramethyl-1,3,5,7-tetrasilaadamantane: Another organosilicon compound with a similar structure but different reactivity and applications.
3,3,3′,3′-Tetramethyl-1,1′-spirobiindane-5,5′,6,6′-tetraol: A compound with similar functional groups but distinct physical and chemical properties.
Uniqueness
3,3,7,7-Tetramethyl-1,5,3,7-dithiasilastannocane is unique due to its incorporation of both sulfur and tin atoms, which imparts distinct reactivity and potential applications compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a compound of significant interest.
Propriétés
Numéro CAS |
918904-59-3 |
|---|---|
Formule moléculaire |
C8H20S2SiSn |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
3,3,7,7-tetramethyl-1,5,3,7-dithiasilastannocane |
InChI |
InChI=1S/C6H14S2Si.2CH3.Sn/c1-7-5-9(3,4)6-8-2;;;/h1-2,5-6H2,3-4H3;2*1H3; |
Clé InChI |
WTDOHWDRIHKIFV-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(CSC[Sn](CSC1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Oxa-12-thiaspiro[5.6]dodecan-3-one](/img/structure/B12635587.png)

![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)

![4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one](/img/structure/B12635596.png)

![Methyl 4-[(methoxymethyl)sulfanyl]benzoate](/img/structure/B12635624.png)
![methyl 2-[(1S,11R,12R,16S)-11-(4-acetyloxybenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12635630.png)
![(6R)-6-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635636.png)
![(6S)-6-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12635648.png)
![N-{(3R)-1-[(3-Nitrophenyl)methyl]pyrrolidin-3-yl}isoquinolin-5-amine](/img/structure/B12635659.png)
